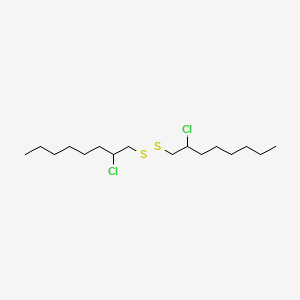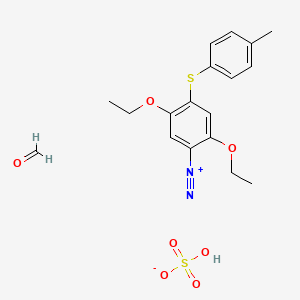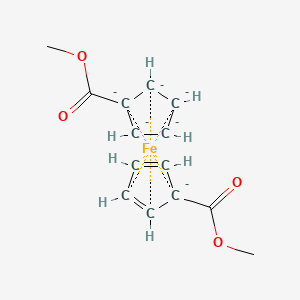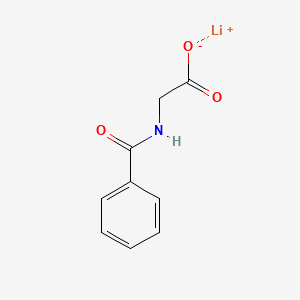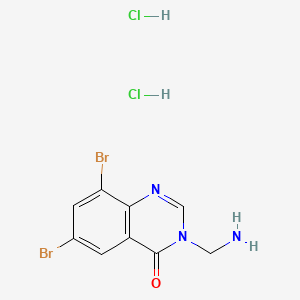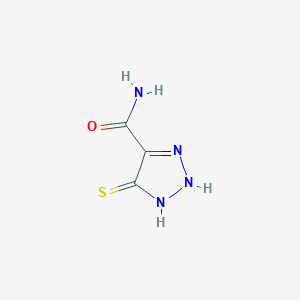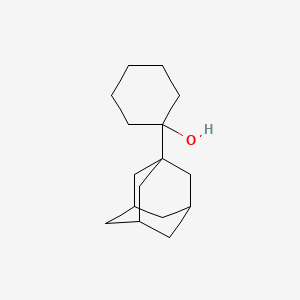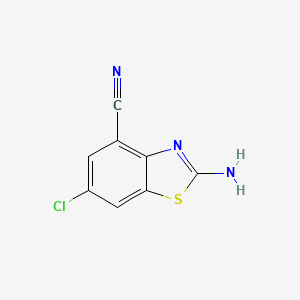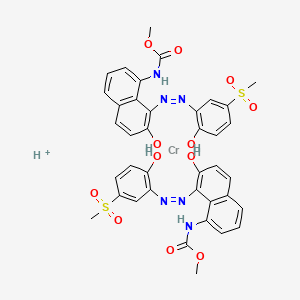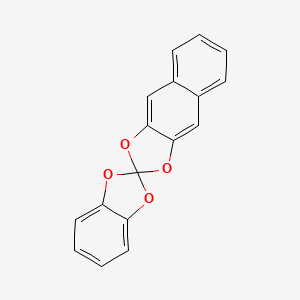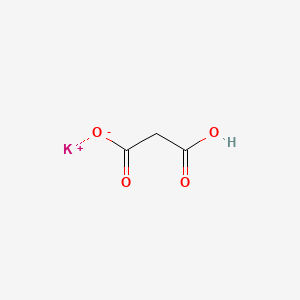
Propanedioic acid, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, monopotassium salt, also known as potassium hydrogen malonate, is a chemical compound with the formula C₃H₃KO₄. It is a white crystalline powder that is soluble in water and forms an acidic solution. This compound is commonly used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, monopotassium salt, can be synthesized by reacting propanedioic acid (malonic acid) with potassium hydroxide. The reaction is as follows:
C3H4O4+KOH→C3H3KO4+H2O
This reaction typically occurs in an aqueous solution, and the product is then crystallized out of the solution.
Industrial Production Methods
Industrial production of this compound, often involves the hydrolysis of dimethyl malonate or diethyl malonate. These esters are hydrolyzed in the presence of potassium hydroxide to yield the desired salt. The process is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Propanedioic acid, monopotassium salt, undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form malonic acid.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Malonic acid.
Substitution: Different metal malonates depending on the substituting cation.
科学的研究の応用
Propanedioic acid, monopotassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of barbiturates and other pharmaceuticals.
Biology: It is used in studies involving metabolic pathways and enzyme inhibition.
Medicine: It is explored for its potential use in drug formulations and as a buffering agent.
Industry: It is used in the production of polymers, resins, and as a precursor for various chemical compounds.
作用機序
The mechanism of action of propanedioic acid, monopotassium salt, involves its ability to donate and accept protons, making it an effective buffering agent. It can interact with various enzymes and metabolic pathways, influencing biochemical reactions. The compound’s molecular targets include enzymes involved in the Krebs cycle and other metabolic processes.
類似化合物との比較
Similar Compounds
Malonic acid: The parent compound of propanedioic acid, monopotassium salt.
Dimethyl malonate: An ester derivative used in organic synthesis.
Diethyl malonate: Another ester derivative with similar applications.
Uniqueness
This compound, is unique due to its solubility in water and its ability to form an acidic solution. This makes it particularly useful in applications requiring precise pH control and buffering capacity. Its potassium ion also provides specific reactivity that is different from other metal malonates.
特性
CAS番号 |
926-71-6 |
|---|---|
分子式 |
C3H3KO4 |
分子量 |
142.15 g/mol |
IUPAC名 |
potassium;3-hydroxy-3-oxopropanoate |
InChI |
InChI=1S/C3H4O4.K/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1 |
InChIキー |
LBYLQJKRTJQVDQ-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)O)C(=O)[O-].[K+] |
関連するCAS |
141-82-2 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


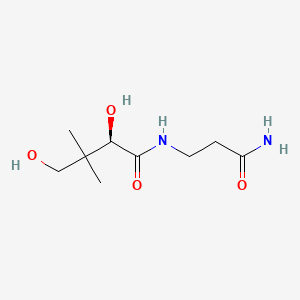
![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)
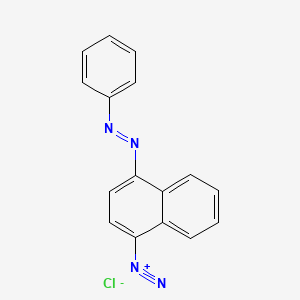
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
